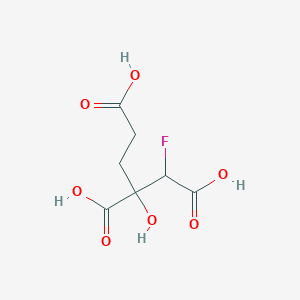
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid (FHT) is a fluorinated derivative of the tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate (2-OG). FHT has gained attention as a potential probe for studying the TCA cycle in vivo.
Mecanismo De Acción
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid is structurally similar to 2-OG and can enter the TCA cycle at the same point as 2-OG. Once inside the TCA cycle, 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be metabolized to produce energy and other metabolites. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be converted to other metabolites through various metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been shown to have minimal toxicity and is well tolerated by cells and animals. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be used to monitor changes in TCA cycle metabolism under various conditions such as nutrient deprivation, hypoxia, and disease states. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be used to study the effects of drugs and other interventions on TCA cycle metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid as a probe for studying the TCA cycle include its structural similarity to 2-OG, its minimal toxicity, and its ability to be monitored using various imaging techniques. The limitations of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid include its relatively low yield and the need for specialized equipment and expertise to perform the imaging studies.
Direcciones Futuras
For 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid research include improving the synthesis method to increase the yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid, developing new imaging techniques to better monitor 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid metabolism in vivo, and exploring the use of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid in studying other metabolic pathways beyond the TCA cycle. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid may also have potential as a therapeutic agent for diseases involving metabolic dysregulation.
Métodos De Síntesis
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-oxoglutarate to the corresponding diethyl ester, followed by fluorination using a fluorinating agent, and then hydrolysis to yield 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid. The yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been used as a probe to study the TCA cycle in vivo. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be administered to cells or animals, and its uptake and metabolism can be monitored using various imaging techniques such as magnetic resonance spectroscopy (MRS) and positron emission tomography (PET). 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has also been used to study the metabolic changes associated with cancer and other diseases.
Propiedades
Número CAS |
131736-83-9 |
|---|---|
Nombre del producto |
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid |
Fórmula molecular |
C7H9FO7 |
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
1-fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H9FO7/c8-4(5(11)12)7(15,6(13)14)2-1-3(9)10/h4,15H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
ZYUGDRJFHNPCOY-UHFFFAOYSA-N |
SMILES |
C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |
SMILES canónico |
C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |
Sinónimos |
1-fluorohomocitrate 1-fluorohomocitrate, (R-(R*,S*))-isomer 1-fluorohomocitrate, (S-(R*,S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



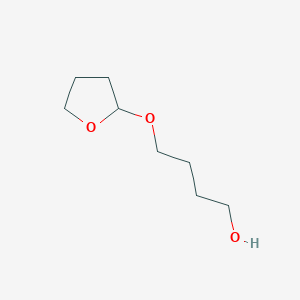
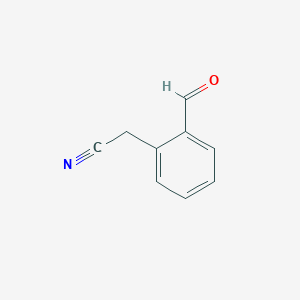
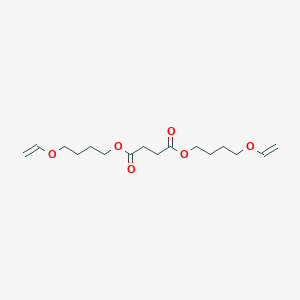
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
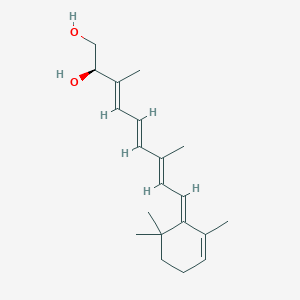
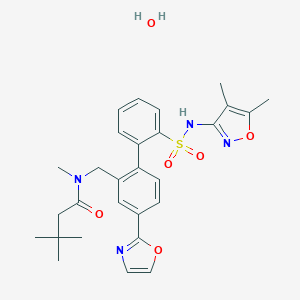
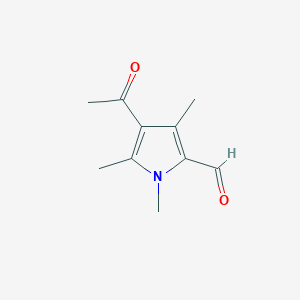
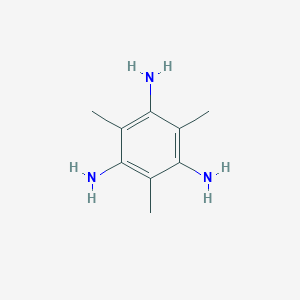
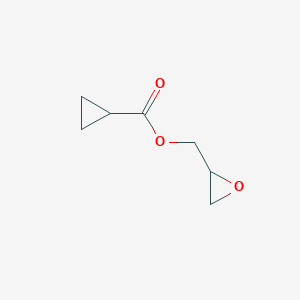

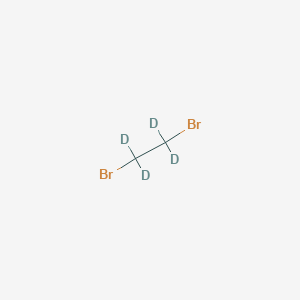
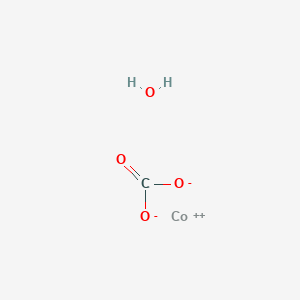
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
